molecular formula C17H15N7OS3 B2476944 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 893931-82-3

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2476944
CAS No.: 893931-82-3
M. Wt: 429.54
InChI Key: PESPZHREMVHXJH-UHFFFAOYSA-N
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Description

N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is an organic compound consisting of a thiadiazole and pyrazolopyrimidine core

Mechanism of Action

Target of Action

The compound, also known as N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide, primarily targets the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . EGFR is a cell surface protein that binds to epidermal growth factor, and its activation stimulates cell proliferation, differentiation, and survival .

Mode of Action

This compound acts as an inhibitor of EGFR tyrosine kinase . It binds to the ATP-binding site of the enzyme, preventing the transfer of a phosphate group from ATP to the tyrosine residues of specific substrates . This inhibition disrupts the EGFR signaling pathway, leading to a decrease in cell proliferation and survival .

Biochemical Pathways

The compound’s action affects the EGFR signaling pathway . By inhibiting EGFR tyrosine kinase, it disrupts downstream signaling events, including the activation of the PI3K/AKT and RAS/RAF/MEK/ERK pathways . These pathways are involved in cell proliferation, survival, and differentiation .

Pharmacokinetics

The compound’s bioavailability, half-life, and clearance rate would be influenced by factors such as its lipophilicity, molecular weight, and interactions with transport proteins .

Result of Action

The compound exhibits anti-proliferative activity against various cancer cell lines . It induces cell cycle arrest and apoptosis (programmed cell death), as evidenced by increased caspase-3 activation . It also suppresses the activation of NF-κB and IL-6, which are involved in inflammation and cancer progression .

Preparation Methods

Synthetic Routes and Reaction Conditions::

  • Step 1 Thiadiazole Formation: The synthesis often begins with the formation of the 1,3,4-thiadiazole ring. This can involve the cyclization of ethylthio-containing precursors under acidic or basic conditions.

  • Step 2 Thioether Linkage: The thioether bond is formed by reacting the 1,3,4-thiadiazole derivative with suitable reagents to attach the ethylthio group.

  • Step 3 Pyrazolopyrimidine Attachment: The synthesis proceeds with the formation of the pyrazolopyrimidine core, often through a multistep reaction involving condensation and cyclization reactions.

  • Step 4 Final Coupling: The final step involves coupling the prepared thiadiazole and pyrazolopyrimidine derivatives through a thioether linkage, forming the desired acetamide compound.

Industrial Production Methods:: In industrial settings, the production may involve optimized processes for large-scale synthesis, such as:

  • Continuous Flow Synthesis: Utilizing continuous reactors to ensure consistent and scalable production.

  • Catalytic Methods: Employing catalysts to improve the efficiency and yield of the reactions.

Chemical Reactions Analysis

Types of Reactions::

  • Oxidation: The thiadiazole ring can undergo oxidation, leading to sulfoxide or sulfone derivatives.

  • Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions::
  • Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Catalytic hydrogenation or sodium borohydride.

  • Substitution: Halogenation or nitration using halogens or nitric acid under acidic conditions.

Major Products Formed::
  • Sulfoxides and sulfones from oxidation.:
  • Amines from reduction.:
  • Substituted derivatives from substitution reactions.:

Scientific Research Applications

Chemistry: The compound is used as a precursor or intermediate in the synthesis of other complex molecules. It is valuable in creating libraries of potential drug candidates.

Biology: Research has explored its potential as a bioactive molecule, examining its interactions with biological targets, such as enzymes or receptors.

Medicine: The compound has shown promise in preclinical studies for its pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: It is employed in materials science for the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds::

  • N-(5-Methylthio)-1,3,4-thiadiazol-2-yl derivatives:
  • N-(5-Ethylthio)-1,2,4-triazole derivatives:
  • Pyrazolopyrimidine analogs:
Comparison::
  • Structural Uniqueness: The presence of both thiadiazole and pyrazolopyrimidine cores in this compound differentiates it from others.

  • Functional Diversity: It offers a broader range of chemical and biological activities compared to its analogs.

This complex interplay of chemical functionalities within N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide highlights its versatility and potential for various applications across multiple scientific disciplines.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7OS3/c1-2-26-17-23-22-16(28-17)21-13(25)9-27-15-12-8-20-24(14(12)18-10-19-15)11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESPZHREMVHXJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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